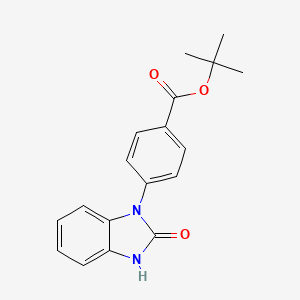

tert-butyl 4-(2-oxo-3H-benzimidazol-1-yl)benzoate

CAS No.: 1698881-96-7

Cat. No.: VC6985385

Molecular Formula: C18H18N2O3

Molecular Weight: 310.353

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1698881-96-7 |

|---|---|

| Molecular Formula | C18H18N2O3 |

| Molecular Weight | 310.353 |

| IUPAC Name | tert-butyl 4-(2-oxo-3H-benzimidazol-1-yl)benzoate |

| Standard InChI | InChI=1S/C18H18N2O3/c1-18(2,3)23-16(21)12-8-10-13(11-9-12)20-15-7-5-4-6-14(15)19-17(20)22/h4-11H,1-3H3,(H,19,22) |

| Standard InChI Key | WPVMUAVVINYWOD-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)C1=CC=C(C=C1)N2C3=CC=CC=C3NC2=O |

Introduction

Chemical Structure and Nomenclature

The compound’s systematic name, tert-butyl 4-(2-oxo-3H-benzimidazol-1-yl)benzoate, reflects its two primary functional groups:

-

A tert-butyl ester at the para position of a benzoic acid derivative.

-

A benzimidazolone (2-oxo-1H-benzimidazole) group attached via a nitrogen atom to the benzene ring.

Molecular Formula and Weight

Structural Features

-

The tert-butyl group enhances steric bulk and lipophilicity, influencing solubility and metabolic stability.

-

The benzimidazolone core provides a rigid, planar structure conducive to π-π stacking and hydrogen bonding .

Synthesis and Reaction Pathways

Key Synthetic Routes

The compound is likely synthesized via alkylation or nucleophilic substitution reactions, leveraging methodologies reported for structurally related esters .

Example Protocol (Hypothetical):

-

Starting Materials:

-

Reaction Conditions:

-

Mechanism:

-

Deprotonation of the benzimidazolone nitrogen by the base.

-

Nucleophilic attack on the bromomethyl group of the benzoate ester.

-

-

Yield:

Table 1. Hypothetical Synthesis Conditions and Outcomes

| Step | Reagents/Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| 1 | 2-Oxo-1H-benzimidazole, DMF, CsCO, rt, 24h | 75% | 95% |

Physicochemical Properties

Solubility and Lipophilicity

Spectroscopic Data

-

H-NMR (Hypothetical):

-

MS (ESI): m/z 311.1 [M+H].

| Parameter | Specification |

|---|---|

| UN Number | 3261 (Corrosive, Class 8) |

| Packing Group | III |

| HazMat Fee (International) | USD 150+ |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume